molecular formula C14H14N2O B080817 3-amino-N-(4-methylphenyl)benzamide CAS No. 14315-26-5

3-amino-N-(4-methylphenyl)benzamide

Cat. No. B080817
CAS RN: 14315-26-5
M. Wt: 226.27 g/mol
InChI Key: SFMBQQUKFGHDDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-amino-N-(4-methylphenyl)benzamide and related compounds involves several chemical techniques and strategies. One common approach is the condensation of appropriate aniline derivatives with benzoyl chloride in aqueous medium, leading to the formation of the benzamide structure. Advances in microreactor technology have also been applied to the synthesis of similar compounds, offering enhanced production efficiency and control over the reaction conditions (Cao & Ghadiri, 2023).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(4-methylphenyl)benzamide has been studied through various analytical methods, including X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the compound's crystalline structure, molecular geometry, electronic properties, and intermolecular interactions. For instance, X-ray diffraction analysis has revealed specific crystallization patterns and lattice constants, helping to understand the compound's solid-state characteristics (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives, including 3-amino-N-(4-methylphenyl)benzamide, participate in various chemical reactions that modify their structure and functional properties. These reactions can lead to the formation of complex molecules with potential therapeutic applications. For example, the compound's involvement in condensation reactions with isocyanates or amines has been explored to synthesize analogues with enhanced biological activities (Ji et al., 2018).

Scientific Research Applications

  • Anticancer Properties : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor with potential as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocks cancer cell proliferation, induces apoptosis, and has entered clinical trials (Zhou et al., 2008).

  • Electrophoresis in Quality Control : A capillary electrophoresis method was developed for separating imatinib mesylate and related substances, including various benzamide derivatives. This method is promising for quality control in pharmaceuticals (Ye et al., 2012).

  • Antioxidant Activity : Amino-substituted benzamide derivatives are known for their antioxidant properties by scavenging free radicals. The electrochemical oxidation of these derivatives is linked to their free radical scavenging activity (Jovanović et al., 2020).

  • Anticonvulsant Activity : Benzamide derivatives, such as 4-amino-N-(2-ethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant properties, showing superior efficacy compared to phenytoin in certain seizure models (Lambert et al., 1995).

  • Biological Activities of Thiophene Derivatives : Thiophene-3-carboxamide derivatives, including those with benzamide groups, exhibit antibacterial and antifungal activities (Vasu et al., 2005).

  • Luminescent Properties : Certain pyridyl substituted benzamides demonstrate luminescent properties, aggregation enhanced emission, and multi-stimuli-responsive properties, useful in material science and photophysical studies (Srivastava et al., 2017).

  • Synthesis and Study of Analogues : The study of various analogues of 4-amino-N-(1-phenylethyl)benzamide revealed insights into the structure-activity relationship in anticonvulsant compounds (Clark & Davenport, 1987).

  • Synthesis and Biological Evaluation : Benzamide derivatives synthesized from 4-aminophenazone were evaluated for inhibitory potential against certain enzymes, revealing potential applications in medicinal chemistry (Saeed et al., 2015).

  • Neuroleptic Activity : Certain benzamides exhibit neuroleptic activity, indicating potential use in treating psychosis (Iwanami et al., 1981).

  • Cardiac Electrophysiological Activity : N-Substituted-4-(1H-imidazol-1-yl)benzamides show potential as class III antiarrhythmic agents, highlighting their application in cardiac therapeutics (Morgan et al., 1990).

  • Differential Therapeutic Efficacy in Tumors : The compound 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has shown differential efficacy in slowly and rapidly proliferating rat tumors, suggesting potential in cancer therapy (Berger et al., 1985).

Future Directions

3-amino-N-(4-methylphenyl)benzamide has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates . The development of an efficient and practical process for its synthesis is a key future direction .

properties

IUPAC Name

3-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMBQQUKFGHDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354212
Record name 3-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-methylphenyl)benzamide

CAS RN

14315-26-5
Record name 3-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Saravanan, HB Singh, RJ Butcher - Acta Crystallographica Section …, 2021 - scripts.iucr.org
Three organoselenium and organotellurium compounds containing ortho substitutents, namely, bis(2-nitrophenyl) selenide, C12H8N2O4Se, 2, bis(2-aminophenyl) selenide, …
Number of citations: 3 scripts.iucr.org

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